molecular formula C17H21N3O3 B5607367 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE

Cat. No.: B5607367
M. Wt: 315.37 g/mol
InChI Key: ULMWZANNTSMTBO-UHFFFAOYSA-N
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Description

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with an oxazolo[4,3-c]pyridine core, which is fused with a benzoate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE: A similar compound with a different substitution pattern.

    4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE: Lacks the amino group, leading to different chemical and biological properties.

Uniqueness

The presence of the amino group in 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE imparts unique reactivity and potential biological activities compared to its analogs. This functional group allows for further derivatization and enhances its interaction with biological targets.

Properties

IUPAC Name

(3-amino-4,4,6,6-tetramethyl-7H-[1,2]oxazolo[4,3-c]pyridin-5-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-16(2)10-12-13(14(18)22-19-12)17(3,4)20(16)23-15(21)11-8-6-5-7-9-11/h5-9H,10,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMWZANNTSMTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NOC(=C2C(N1OC(=O)C3=CC=CC=C3)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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